molecular formula C10H11NO2 B14863768 N-(3-Formyl-5-methylphenyl)acetamide CAS No. 1393577-11-1

N-(3-Formyl-5-methylphenyl)acetamide

Cat. No.: B14863768
CAS No.: 1393577-11-1
M. Wt: 177.20 g/mol
InChI Key: PWZOIWXSHCTWBV-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of acetamide, featuring a formyl group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-5-methylphenyl)acetamide typically involves the formylation of N-(3-methylphenyl)acetamide. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(3-Carboxy-5-methylphenyl)acetamide.

    Reduction: N-(3-Hydroxymethyl-5-methylphenyl)acetamide.

    Substitution: N-(3-Nitro-5-methylphenyl)acetamide or N-(3-Bromo-5-methylphenyl)acetamide.

Scientific Research Applications

N-(3-Formyl-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)acetamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    N-(4-Formyl-3-methylphenyl)acetamide: Similar structure but with the formyl group in a different position, which can affect its reactivity and biological activity.

    N-(3-Nitro-5-methylphenyl)acetamide: Contains a nitro group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness

N-(3-Formyl-5-methylphenyl)acetamide is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1393577-11-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(3-formyl-5-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-3-9(6-12)5-10(4-7)11-8(2)13/h3-6H,1-2H3,(H,11,13)

InChI Key

PWZOIWXSHCTWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C)C=O

Origin of Product

United States

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